molecular formula C16H14O B14661223 2-Buten-1-one, 1,2-diphenyl-, (E)- CAS No. 38384-58-6

2-Buten-1-one, 1,2-diphenyl-, (E)-

Cat. No.: B14661223
CAS No.: 38384-58-6
M. Wt: 222.28 g/mol
InChI Key: CHTUVOVJGIUGIL-UHFFFAOYSA-N
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Description

It is a yellowish liquid that is insoluble in water but soluble in alcohol and oils . This compound is part of the chalcone family, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

2-Buten-1-one, 1,2-diphenyl-, (E)- can be synthesized through the condensation of two molecules of acetophenone using various catalysts. One common method involves the use of aluminum chloride as a catalyst in boiling xylene . This reaction forms the desired product through a series of steps that include the formation of an intermediate and subsequent dehydration.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into saturated ketones or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Buten-1-one, 1,2-diphenyl-, (E)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Buten-1-one, 1,2-diphenyl-, (E)- involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

2-Buten-1-one, 1,2-diphenyl-, (E)- can be compared with other similar compounds such as:

    Chalcone: Another member of the chalcone family, known for its diverse biological activities.

    β-Methylchalcone: Similar in structure but with a methyl group, it exhibits different reactivity and biological properties.

These comparisons highlight the uniqueness of 2-Buten-1-one, 1,2-diphenyl-, (E)- in terms of its structure and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

38384-58-6

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

1,2-diphenylbut-2-en-1-one

InChI

InChI=1S/C16H14O/c1-2-15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h2-12H,1H3

InChI Key

CHTUVOVJGIUGIL-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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